
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A exerts its effects through the inhibition of protein-protein interactions. Specifically, it binds to the WD40 domain of the beta-catenin destruction complex, which is involved in the regulation of the Wnt signaling pathway. This leads to the stabilization of beta-catenin and the activation of downstream target genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been found to regulate glucose metabolism and improve insulin sensitivity in a mouse model of type 2 diabetes. This compound A has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A is its specificity for the WD40 domain of the beta-catenin destruction complex, which makes it a valuable tool for studying the Wnt signaling pathway. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A. One area of interest is its potential as a therapeutic agent for type 2 diabetes. Further studies could explore the mechanisms underlying its effects on glucose metabolism and insulin sensitivity. Additionally, there is potential for this compound A to be used in combination with other drugs for cancer treatment. Finally, more research is needed to fully understand the safety and toxicity profile of this compound A.
Métodos De Síntesis
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzoyl chloride with 2-mercaptoethanol to yield 2-chlorobenzoylthioethanol. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol and triethylamine to form 2-((tetrahydro-2H-pyran-4-yl)thio)ethyl 2-chlorobenzoate. Finally, the ester group is hydrolyzed with sodium hydroxide to produce this compound A.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide A has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In a study conducted on breast cancer cells, this compound A was found to inhibit cell proliferation and induce apoptosis through the activation of caspase-3 and caspase-9. Additionally, this compound A has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In a study on Alzheimer's disease, this compound A was found to improve cognitive function and reduce amyloid-beta levels in a mouse model.
Propiedades
IUPAC Name |
2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWOVCJNSBIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

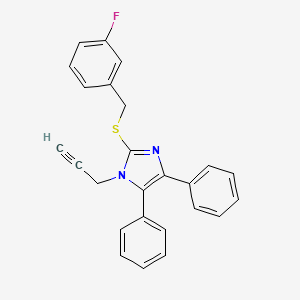
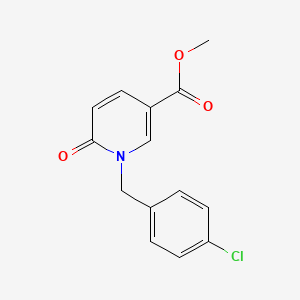
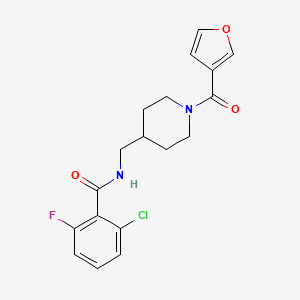
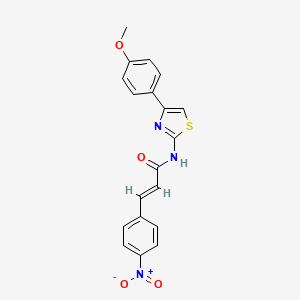
![2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2854404.png)
![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)
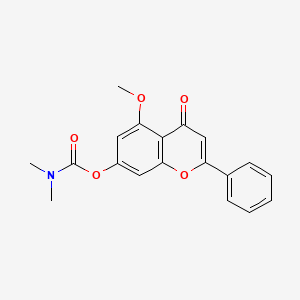


![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)

![3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid](/img/structure/B2854419.png)
![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)